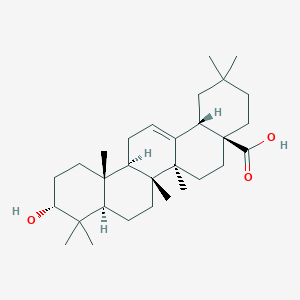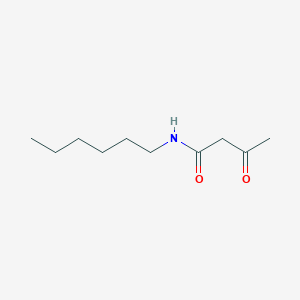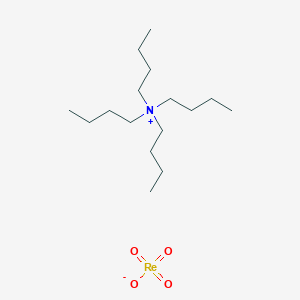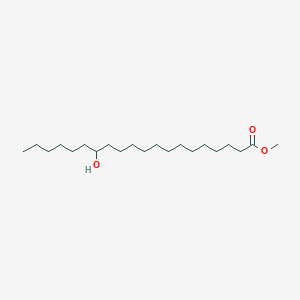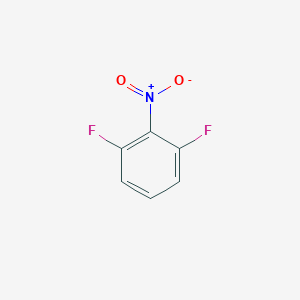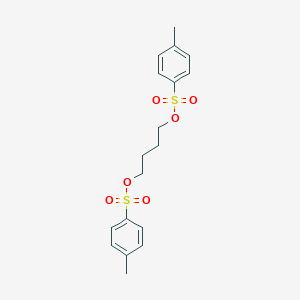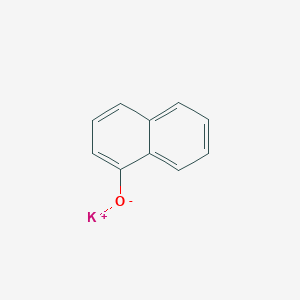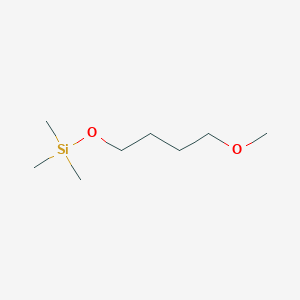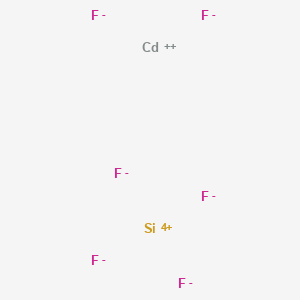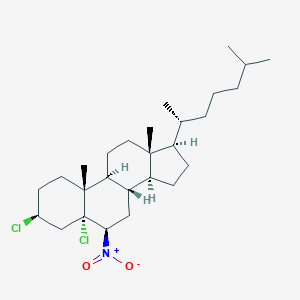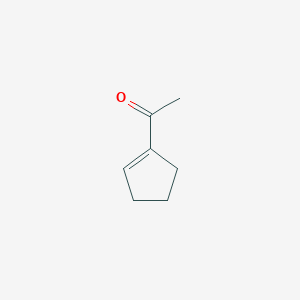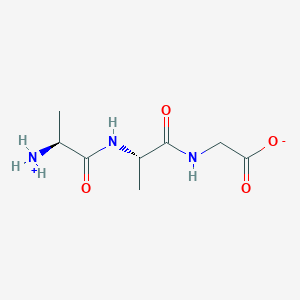
Ala-Ala-Gly
Vue d'ensemble
Description
“Ala-Ala-Gly” is a tripeptide composed of two alanine (Ala) residues and one glycine (Gly) residue . Tripeptides like “Ala-Ala-Gly” are formed by the linkage of three amino acids via peptide bonds . They can be used in various physicochemical studies or to evaluate dipeptide separation technologies .
Synthesis Analysis
The synthesis of a peptide like “Ala-Ala-Gly” involves overcoming two main obstacles . The first is statistical in nature. For instance, a mixture of equal molar amounts of alanine and glycine could generate eight different tripeptides . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . Therefore, peptide synthesis requires selective acylation of a free amine .Molecular Structure Analysis
The molecular formula of “Ala-Ala-Gly” is C8H15N3O4 . The peptide backbone consists of repeating units of "N-H 2, CH, C double bond O; N-H 2, CH, C double bond O; etc." . After the backbone is written, the specific structure for the side chains is added .Chemical Reactions Analysis
The formation of peptides is the application of the amide synthesis reaction . The amide bond in the peptides should be made in the order that the amino acids are written . The reaction of glycine with alanine to form the dipeptide glyclalanine is written as shown in the graphic on the left .Physical And Chemical Properties Analysis
The average mass of “Ala-Ala-Gly” is 217.222 Da . The peptide bond has about 40% double bond character . The primary structure of a protein is shown as a sequence of amino acids written from the N-terminus to the C-terminus .Applications De Recherche Scientifique
Proteasomal Degradation Inhibition
The Gly-Ala repeat (GAr) of the Epstein-Barr virus nuclear antigen-1 shows an inhibitory activity on ubiquitin/proteasome-dependent proteolysis. This activity varies based on the length of the repeat and the strength of the degradation signal, suggesting a role in finely tuning the turnover of natural substrates through GAr-like sequences (Dantuma et al., 2000).
Peptide Bond Formation Catalysis
Silica and alumina catalyze the formation of oligopeptide, including Ala-Ala-Gly, in drying/wetting cycles, providing insights into prebiotic chemistry and the potential catalytic roles of these minerals in peptide chain elongation (Bujdák & Rode, 1997).
Photodynamic Therapy in Cancer
Aminolevulinic acid (ALA), formed from succinyl-CoA and glycine, leads to the accumulation of protoporphyrin IX, which can be exploited in photodynamic therapy (PDT) for cancer treatment. This illustrates the therapeutic application of ALA-related pathways, emphasizing the importance of Ala and Gly in medical applications (Wachowska et al., 2011).
Metabolic Engineering for Compound Production
5′-Aminolevulinic acid (ALA) production in Saccharomyces cerevisiae has been enhanced through metabolic engineering, demonstrating the potential for bioproduction of compounds related to Ala and Gly (Hara et al., 2019).
Protein Structure and Stability
Studies on the effect of Ala----Gly substitution in peptides provide insights into protein stability and structure, particularly concerning helicity and the role of Ala and Gly in protein folding (Strehlow & Baldwin, 1989).
High-Yield Production of Non-Protein Amino Acids
The production of 5-Aminolevulinic acid (ALA), using an engineered Corynebacterium glutamicum strain, demonstrates the industrial application potential of Ala-related compounds (Yang et al., 2016).
Fermentative Production of Dipeptides
Fermentative production of l-Alanyl-l-Glutamine using Escherichia coli highlights the applications of Ala in the production of clinically important dipeptides (Tabata & Hashimoto, 2007).
Implications in Peptide Misfolding Diseases
Research on the hydrogen abstraction reactions of Gly and Ala residues provides insights into the mechanism of rapid unfolding of peptides and proteins, relevant in diseases involving peptide misfolding (Owen et al., 2012).
Nearest-Neighbor Effects in NMR Chemical Shifts
The study of nearest-neighbor effects in the NMR chemical shifts of amino acids, including Gly and Ala, contributes to understanding peptide and protein chemical shifts, important in structural biology (Wishart et al., 1995).
Orientations Futures
Propriétés
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMISHABBKUNFO-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Ala-Gly-OH | |
CAS RN |
16422-07-4 | |
| Record name | L-Alanyl-L-alanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



